molecular formula C8H10N2O3 B061425 Ethyl 4-(2-oxoethyl)-1H-imidazole-1-carboxylate CAS No. 172498-95-2

Ethyl 4-(2-oxoethyl)-1H-imidazole-1-carboxylate

Cat. No.: B061425
CAS No.: 172498-95-2
M. Wt: 182.18 g/mol
InChI Key: QBSKKRMMJPNRDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Ethoxycarbonyl-imidazol-4-yl)acetaldehyde is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an ethoxycarbonyl group and an acetaldehyde group attached to the imidazole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethoxycarbonyl-imidazol-4-yl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of imidazole with ethyl chloroformate to introduce the ethoxycarbonyl group. This is followed by the introduction of the acetaldehyde group through a formylation reaction. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of (1-Ethoxycarbonyl-imidazol-4-yl)acetaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Industrial methods also focus on minimizing waste and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-Ethoxycarbonyl-imidazol-4-yl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

(1-Ethoxycarbonyl-imidazol-4-yl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential role in biological processes and as a building block for bioactive molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Ethoxycarbonyl-imidazol-4-yl)acetaldehyde involves its interaction with specific molecular targets. The ethoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole-4-acetaldehyde: Lacks the ethoxycarbonyl group but has similar reactivity.

    Ethyl imidazole-4-carboxylate: Contains an ethoxycarbonyl group but lacks the aldehyde group.

    Imidazole-4-carboxaldehyde: Contains an aldehyde group but lacks the ethoxycarbonyl group.

Uniqueness

(1-Ethoxycarbonyl-imidazol-4-yl)acetaldehyde is unique due to the presence of both the ethoxycarbonyl and aldehyde groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.

Properties

CAS No.

172498-95-2

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

ethyl 4-(2-oxoethyl)imidazole-1-carboxylate

InChI

InChI=1S/C8H10N2O3/c1-2-13-8(12)10-5-7(3-4-11)9-6-10/h4-6H,2-3H2,1H3

InChI Key

QBSKKRMMJPNRDH-UHFFFAOYSA-N

SMILES

CCOC(=O)N1C=C(N=C1)CC=O

Canonical SMILES

CCOC(=O)N1C=C(N=C1)CC=O

Synonyms

1H-Imidazole-1-carboxylic acid, 4-(2-oxoethyl)-, ethyl ester

Origin of Product

United States

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